2-[(2,4-dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime
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Description
2-[(2,4-dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime is a useful research compound. Its molecular formula is C18H14Cl2N2O4 and its molecular weight is 393.22. The purity is usually 95%.
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Scientific Research Applications
Herbicide Development
The compound has been evaluated for its potential use as a redox mediator herbicide. Derivatives of this compound exhibit free-radical properties necessary for functioning as redox mediators. Specifically, the O-methyl oximes and cyano-imine derivatives of this compound have shown promising herbicidal activity, acting as fast-acting post-emergence herbicides and exhibiting rapid desiccation symptoms. These findings are significant for the development of novel herbicidal formulations (Mitchell et al., 2000).
Molecular Synthesis and Characterization
The compound is involved in the synthesis of complex molecular structures. For instance, its reactions with other chemicals have been studied for the synthesis of various molecular structures, providing insights into the behavior and properties of these compounds. The molecular structure of related compounds has been established, contributing to our understanding of molecular conformations and interactions (Kulikov & Mazepa, 2007).
Organic Chemistry and Catalysis
The compound is studied in the context of organic chemistry and catalysis. It has been used to explore Pd-catalyzed aromatic C-H activation and coupling reactions. These studies offer insights into regioselective synthesis and the development of new methodologies for C-C bond formation in organic synthesis (Zhang, Lin, & Yang, 2014).
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]-4-[(E)-methoxyiminomethyl]-4H-isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4/c1-25-21-9-15-13-4-2-3-5-14(13)17(23)22(18(15)24)26-10-11-6-7-12(19)8-16(11)20/h2-9,15H,10H2,1H3/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJOCMXQYKZJHM-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C2=CC=CC=C2C(=O)N(C1=O)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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